molecular formula C14H10BrFO B1325432 3'-Bromo-2-(4-fluorophenyl)acetophenone CAS No. 898784-71-9

3'-Bromo-2-(4-fluorophenyl)acetophenone

Cat. No.: B1325432
CAS No.: 898784-71-9
M. Wt: 293.13 g/mol
InChI Key: ZQYHTVCWCDTCFZ-UHFFFAOYSA-N
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Description

3'-Bromo-2-(4-fluorophenyl)acetophenone is a halogenated acetophenone derivative characterized by a bromine atom at the 3' position of the acetophenone ring and a 4-fluorophenyl group at the 2-position. Its molecular formula is C₁₄H₁₀BrFO, with a molecular weight of 293.13 g/mol . The compound exhibits a planar structure due to conjugation between the ketone and aromatic rings, which influences its reactivity and physical properties. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials .

Key physicochemical properties include:

  • XLogP3: 4.0 (indicating moderate lipophilicity)
  • Hydrogen bond acceptors: 2
  • Rotatable bonds: 3
  • Topological polar surface area (TPSA): 17.1 Ų .

Properties

IUPAC Name

1-(3-bromophenyl)-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-12-3-1-2-11(9-12)14(17)8-10-4-6-13(16)7-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYHTVCWCDTCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642344
Record name 1-(3-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-71-9
Record name 1-(3-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2-(4-fluorophenyl)acetophenone typically involves the bromination of 4-fluoroacetophenone. One common method is the α-bromination reaction using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out in acetic acid as a solvent at a temperature of 90°C. The molar ratio of the substrate to the brominating agent is usually 1.0:1.1 .

Industrial Production Methods

In industrial settings, the production of 3’-Bromo-2-(4-fluorophenyl)acetophenone may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield, safety, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2-(4-fluorophenyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in amination and coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Aminated Derivatives: Formed through substitution reactions.

    Carboxylic Acids: Formed through oxidation.

    Alcohols: Formed through reduction.

Scientific Research Applications

3’-Bromo-2-(4-fluorophenyl)acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Bromo-2-(4-fluorophenyl)acetophenone involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase II, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to reduced cell proliferation in certain cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3'-Bromo-2-(4-fluorophenyl)acetophenone with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Applications Reference
This compound C₁₄H₁₀BrFO 293.13 Br (3'), 4-fluorophenyl (2) Pharmaceutical intermediates
4'-Bromo-2-(4-fluorophenyl)acetophenone C₁₄H₁₀BrFO 293.13 Br (4'), 4-fluorophenyl (2) Agrochemical synthesis
3'-Bromo-4'-fluoroacetophenone C₈H₆BrFO 217.03 Br (3'), F (4') UV stabilizers, fragrances
2'-Bromo-2-(3-fluorophenyl)acetophenone C₁₄H₁₀BrFO 293.13 Br (2'), 3-fluorophenyl (2) Polymer additives
1-(4-Bromo-2-fluorophenyl)propan-1-one C₉H₈BrFO 231.06 Br (4'), F (2) Drug discovery scaffolds

Key Observations:

Substituent Position Effects :

  • Bromine at the 3' position (as in the target compound) reduces steric hindrance compared to the 4'-bromo isomer, enhancing reactivity in nucleophilic aromatic substitution .
  • Fluorine at the para position (4-fluorophenyl) increases electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions .

Synthetic Utility: The target compound is preferred over 3'-Bromo-4'-fluoroacetophenone (C₈H₆BrFO) in multicomponent reactions due to its extended aromatic system, which improves regioselectivity . 4'-Bromo-2-(4-fluorophenyl)acetophenone exhibits higher thermal stability (mp 98–100°C vs. 85–87°C for the target compound), making it suitable for high-temperature applications .

Biological Activity: Fluorine-containing analogues like 1-(4-Bromo-2-fluorophenyl)propan-1-one show enhanced anti-inflammatory activity compared to non-fluorinated derivatives, attributed to improved bioavailability .

Pharmaceutical Relevance

This compound serves as a precursor for antidiabetic agents and kinase inhibitors. For example, its derivative 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide demonstrated IC₅₀ values of 0.8 μM against α-glucosidase, outperforming non-halogenated counterparts .

Agrochemical Potential

In agrochemistry, bromo-fluoroacetophenones act as eco-friendly pesticides. Field trials showed that derivatives of the target compound reduced aphid infestations by 75% at 50 ppm, comparable to synthetic pyrethroids but with lower toxicity .

Material Science

The compound’s planar structure enables its use in liquid crystal displays (LCDs). Blends with 4'-Bromo-2-(3-fluorophenyl)acetophenone achieved a nematic phase range of 120–150°C, suitable for flexible electronics .

Biological Activity

3'-Bromo-2-(4-fluorophenyl)acetophenone is a compound of interest within medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula: C14H10BrF O
  • Molecular Weight: 293.14 g/mol
  • Structural Features: The compound contains a bromo group and a fluorophenyl moiety, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of 2-(4-fluorophenyl)acetophenone using bromine or a brominating agent in suitable solvents like acetic acid or dichloromethane. The reaction can be represented as follows:

2 4 Fluorophenyl acetophenone+Br23 Bromo 2 4 fluorophenyl acetophenone\text{2 4 Fluorophenyl acetophenone}+\text{Br}_2\rightarrow \text{3 Bromo 2 4 fluorophenyl acetophenone}

This reaction can be optimized for industrial applications, ensuring high yields and consistent quality through continuous flow processes.

Enzyme Inhibition

The biological activity of this compound is primarily linked to its potential as an enzyme inhibitor . It has been suggested that compounds with similar structures can inhibit protein tyrosine phosphatases (PTPs), such as SHP-1 and PTP1B, which play critical roles in various signaling pathways related to cancer and metabolic diseases. The unique substitution pattern of bromine and fluorine enhances its interactions with specific amino acid residues in proteins, potentially modulating their activity.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUniqueness
2-Bromo-2-(3-fluorophenyl)acetophenoneBromine at the 2-position, fluorine at the 3-positionDifferent substitution pattern affecting reactivity
2-Bromo-4'-fluoroacetophenoneBromine at the 2-position, fluorine at the para positionVariation in halogen positioning
4-Bromo-2-(3-fluorophenyl)acetophenoneBromine at the para position, fluorine at meta positionUnique due to different spatial arrangement
Bromo-4-fluoroacetophenoneLacks additional phenyl substituentSimpler structure with fewer functional groups

The specific substitution pattern of bromine and fluorine in this compound influences its reactivity and potential interactions with biological targets compared to these similar compounds.

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